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Arachidic acid-d39

Cat. No.: B1382404
CAS No.: 39756-32-6
M. Wt: 351.8 g/mol
InChI Key: VKOBVWXKNCXXDE-BKDZISOFSA-N
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Description

Rationale for Perdeuteration in Eicosanoic Acid for Tracer Studies

Perdeuteration, the substitution of nearly all hydrogen atoms in a molecule with deuterium (B1214612), offers specific advantages in tracer studies, particularly in the context of fatty acid metabolism. nih.gov Eicosanoic-D39 acid is a perdeuterated form of eicosanoic acid, meaning its 39 hydrogen atoms have been replaced with deuterium. sigmaaldrich.comlarodan.com This high level of deuteration results in a significant mass shift (M+39) compared to the unlabeled molecule, making it easily distinguishable in mass spectrometry analysis. sigmaaldrich.com

The use of perdeuterated fatty acids like Eicosanoic-D39 acid is particularly valuable for studying fatty acid chain elongation and shortening. nih.gov When used as internal standards in mass spectrometry, these highly labeled compounds allow for precise and sensitive quantification of their unlabeled counterparts. lipidmaps.orgcaymanchem.com The clear separation of signals from the "heavy" (isotope-enriched) and "light" (native) forms of the same compound is a key advantage of this approach. isotope.com

Furthermore, perdeuterated tracers can be used to investigate complex metabolic pathways without significantly perturbing the system under study. ckisotopes.com The principle is to use tracer amounts that are small enough not to alter the endogenous pools of the metabolites being investigated. ckisotopes.com The high sensitivity of modern mass spectrometry techniques allows for the detection of very low levels of these labeled products. ckisotopes.com This approach has practical and ethical benefits, as it can reduce the number of animals required for preclinical studies and shorten the time needed to obtain meaningful results. ckisotopes.com

Historical Context of Eicosanoic Acid Research and its Metabolic Relevance

Eicosanoic acid, also known as arachidic acid, is a 20-carbon saturated fatty acid. atamanchemicals.com Its name is derived from the Latin word "arachis" for peanut, as it is a minor constituent of peanut oil. atamanchemicals.comcaringsunshine.com The discovery and initial structural studies of its polyunsaturated counterpart, arachidonic acid, in the early 20th century paved the way for a deeper understanding of the broader family of 20-carbon fatty acids, collectively known as eicosanoic acids. britannica.comnih.govresearchgate.net

Eicosanoic acid itself is found in various plant oils and can be synthesized in the body through the elongation of stearic acid or the hydrogenation of arachidonic acid. atamanchemicals.com While not as extensively studied for its direct biological activities as arachidonic acid, it serves as a precursor for other molecules and is a component of cell membranes. caringsunshine.com

The broader family of eicosanoids, which are signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid, are of immense biological importance. wikipedia.orgnih.gov These include prostaglandins (B1171923), thromboxanes, and leukotrienes, which are involved in a vast array of physiological and pathological processes such as inflammation, immunity, blood pressure regulation, and pain perception. wikipedia.orgmdpi.comcvphysiology.com The study of eicosanoid metabolism is crucial for understanding and developing treatments for diseases like cardiovascular disease, inflammatory disorders, and cancer. frontiersin.orgbalsinde.orgnih.gov The use of stable isotope-labeled precursors, including deuterated forms of eicosanoic acid, is a critical methodology in unraveling the complexities of these pathways. pnas.org

Interactive Data Table: Chemical Properties of Eicosanoic-D39 Acid

PropertyValueSource
Chemical Formula C₂₀HD₃₉O₂ larodan.com
Molecular Weight 351.77 g/mol sigmaaldrich.comlarodan.com
CAS Number 39756-32-6 sigmaaldrich.comlarodan.com
Isotopic Purity >98 atom % D sigmaaldrich.comlarodan.com
Physical Form Solid sigmaaldrich.com
Mass Shift M+39 sigmaaldrich.com
Synonyms Arachidic acid-d39, Eicosanoic-d39 acid nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H40O2 B1382404 Arachidic acid-d39 CAS No. 39756-32-6

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-nonatriacontadeuterioicosanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOBVWXKNCXXDE-BKDZISOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901104967
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39756-32-6
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39756-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eicosanoic-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-d39 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901104967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Isotopic Purity Assessment of Eicosanoic D39 Acid

Strategies for the Chemical Synthesis of Perdeuterated Long-Chain Fatty Acids

The synthesis of perdeuterated (fully deuterated) long-chain fatty acids like eicosanoic-D39 acid requires specialized methods to replace all carbon-bound hydrogen atoms with deuterium (B1214612). These methods are essential for producing the high-purity standards needed for metabolic research and quantitative lipidomics.

One of the primary strategies involves heterogeneous catalysis, where a metal catalyst facilitates the exchange of hydrogen for deuterium. A common and effective method is the metal-catalyzed H/D exchange under hydrothermal conditions. europa.eu In this process, the fatty acid is heated with heavy water (D₂O), which serves as the deuterium source, in the presence of a catalyst such as platinum on carbon (Pt/C). europa.eu The catalyst activates the C-H bonds, allowing for their cleavage and subsequent replacement with deuterium from the D₂O. To achieve a very high degree of deuteration (e.g., >98%), the reaction may need to be repeated multiple times with fresh D₂O and catalyst to drive the equilibrium towards the fully deuterated product. europa.eu

Other synthetic approaches can be employed, particularly for unsaturated fatty acids, which can be more challenging to deuterate without altering the double bonds. However, for saturated fatty acids like eicosanoic acid, catalytic H/D exchange is a robust method. The synthesis of specifically deuterated fatty acids can also be achieved through multi-step chemical synthesis, for instance, by transforming dicarboxylic acids into an ω-deuterated alkyl bromide which is then elongated. researchgate.net While not a perdeuteration strategy, this highlights the chemical precision possible in isotopic labeling. The development of these synthetic routes is crucial as it makes essential molecules, which are not amenable to direct deuteration, available for research. europa.eu

Table 1: Comparison of Synthetic Strategies for Deuterated Fatty Acids

Synthetic StrategyDescriptionAdvantagesDisadvantages
Metal-Catalyzed H/D Exchange The fatty acid is heated with a deuterium source (e.g., D₂O) in the presence of a metal catalyst (e.g., Pt/C) to facilitate hydrogen-deuterium exchange at C-H bonds. europa.euRelatively straightforward for saturated fatty acids; can achieve high levels of deuteration.May require multiple reaction cycles for perdeuteration europa.eu; can be less suitable for unsaturated or complex lipids.
Multi-Step Chemical Synthesis Involves building the deuterated fatty acid from smaller, pre-deuterated building blocks through a series of controlled chemical reactions. researchgate.netAllows for specific, positional labeling of deuterium atoms.Can be a long, complex, and expensive process.
Enzyme-Assisted Synthesis Combines chemical synthesis with enzymatic reactions to achieve high purity and specific labeling, particularly for complex lipids like phospholipids (B1166683). acs.orgHigh specificity and regioselectivity, especially for complex structures. acs.orgRequires specific enzymes which may be costly or difficult to procure; may require large excesses of deuterated precursors. acs.org

Analytical Techniques for Verifying Isotopic Enrichment and Positional Specificity

After synthesis, it is critical to verify the isotopic enrichment and confirm that the deuterium atoms are in the correct positions. Several analytical techniques are employed for this purpose, with mass spectrometry being the most prominent.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing fatty acids. nih.gov For analysis, fatty acids are often converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters. researchgate.netsciforschenonline.orglipidmaps.org GC separates the individual fatty acids, which are then ionized and detected by the mass spectrometer. By comparing the mass of the deuterated standard to its unlabeled counterpart, the degree of deuterium incorporation (isotopic enrichment) can be precisely determined. nih.gov The high sensitivity of negative chemical ionization (NCI) GC-MS is particularly useful for stable isotope enrichment studies. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) is another highly sensitive technique that measures the isotopic enrichment of a sample. bioscientifica.com Samples are converted to gas, and the instrument measures the ratio of heavy to light isotopes. For deuterium-labeled molecules, they can be converted to hydrogen gas through pyrolysis before analysis. bioscientifica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to measure isotopic enrichment. bioscientifica.com While MS techniques detect mass differences, NMR can provide detailed information about the specific location of the deuterium atoms within the molecule, thus confirming positional specificity.

The combination of these techniques ensures the quality of the stable isotope-labeled standard. The stable isotope dilution method, which uses these standards, relies on the principle that the labeled standard has chemical and structural properties nearly identical to the target analyte, allowing it to serve as a reliable tracer for quantification. nih.gov

Table 2: Analytical Techniques for Isotopic Purity Assessment

TechniquePrincipleInformation Provided
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds by chromatography and detects them by mass, allowing differentiation between labeled and unlabeled versions. nih.govIsotopic enrichment, chemical purity, quantification. nih.govresearchgate.net
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of heavy to light isotopes in a sample after conversion to a simple gas (e.g., H₂ or CO₂). bioscientifica.comVery precise measurement of low levels of isotopic enrichment. bioscientifica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects the magnetic properties of atomic nuclei, providing detailed structural information. bioscientifica.comPositional specificity of isotopes, structural confirmation.

Considerations for Purity and Stability in Stable Isotope-Labeled Fatty Acid Standards

For Eicosanoic-D39 acid to function as a reliable standard, its purity and stability are paramount. These factors directly impact the accuracy and precision of quantitative measurements. chromatographyonline.com

Purity encompasses both chemical and isotopic purity.

Chemical Purity: The standard must be free from other contaminating fatty acids or compounds that could interfere with the analysis. chromatographyonline.com Techniques like GC-MS are used to confirm the absence of such impurities.

Isotopic Purity: This refers to the percentage of molecules that are fully deuterated. High isotopic purity (often >98%) is desirable. europa.eu The presence of natural abundance heavy isotopes (like ¹³C) in the standard must also be accounted for, as this can affect the observed mass spectrum. biomol.com The certificate of analysis for a commercial standard will specify the isotopic enrichment.

Stability is crucial for ensuring the integrity of the standard over time.

Storage: Stable isotope-labeled fatty acids are typically stored at low temperatures (e.g., -20°C) under an inert atmosphere (like argon) to prevent degradation, particularly oxidation of any potential unsaturated impurities. larodan.comlipidmaps.org They are often supplied as a solid or in a solvent. larodan.com

Handling: When preparing solutions, it is important to use high-purity solvents. The stability of the standard in the autosampler during analysis must also be confirmed to ensure that no degradation or isotopic exchange occurs during the analytical run. acs.org A key advantage of using a stable isotope-labeled internal standard is that it is added to the sample at the beginning of the preparation process. biomol.com This means it experiences the same extraction, derivatization, and potential degradation losses as the target analyte, effectively correcting for these variations and improving the accuracy of the final measurement. nih.govbiomol.com

Advanced Analytical Techniques Utilizing Eicosanoic D39 Acid As an Internal Standard and Tracer

Mass Spectrometry-Based Quantitative Analysis of Fatty Acid Metabolites

The stable isotope dilution method, which utilizes compounds like eicosanoic-d39 acid, is a cornerstone of quantitative mass spectrometry. lipidmaps.org This approach enhances the precision and accuracy of measurements by correcting for sample loss during preparation and analysis. lipidmaps.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Fatty Acid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for fatty acid analysis. nih.gov For GC-MS analysis, fatty acids are typically converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs), to improve their separation and detection. nih.govjfda-online.com Eicosanoic-d39 acid is suitable for use as an internal standard in these analyses. copernicus.orgcopernicus.org

A common derivatization method involves the use of pentafluorobenzyl bromide (PFBBr), which converts fatty acids into their pentafluorobenzyl esters. universiteitleiden.nl This derivatization, combined with negative chemical ionization (NCI), allows for highly sensitive and selective detection of fatty acids. nih.govuniversiteitleiden.nl The use of deuterated internal standards, like arachidic acid-d3, is integral to this quantitative approach. caymanchem.com

Table 1: Selected Fatty Acid Derivatization Methods for GC-MS

Derivatization Reagent Reaction Conditions Advantages Limitations
Boron trifluoride-methanol (BF3-methanol) Heating at 80-100°C for 45-60 min Short reaction time ---
Acetyl chloride Heating at 95-100°C for 60 min with methanol Good accuracy and precision ---
Sodium methoxide (B1231860) (NaOCH3) Reaction at 45°C for 5 min in anhydrous methanol Short derivatization time, less aggressive reagents Not suitable for free fatty acids

This table summarizes common derivatization methods and their general characteristics as described in the literature. jfda-online.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for analyzing fatty acids and complex lipid mixtures. mdpi.com While direct analysis of free fatty acids by LC-MS is possible, derivatization is often employed to improve ionization efficiency and, consequently, detection sensitivity. mdpi.comnih.gov Eicosanoic-d39 acid can be used as an internal standard in LC-MS-based lipidomics. caymanchem.com

Charge-reversal derivatization is a common strategy where the carboxylic acid group of a fatty acid is modified to carry a positive charge, allowing for more sensitive detection in the positive ion mode of the mass spectrometer. mdpi.comnih.gov Reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) have been shown to significantly enhance detection sensitivity for eicosanoids and other fatty acids. nih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification and Flux Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in the confident identification of metabolites in complex biological samples. mdpi.com When coupled with isotope labeling techniques using compounds like eicosanoic-d39 acid, HRMS becomes a powerful tool for metabolic flux analysis. mdpi.com This allows researchers to trace the metabolic fate of fatty acids and understand how different metabolic pathways are utilized under various conditions. biorxiv.orgbiorxiv.orgnih.gov

For instance, deuterium-labeled fatty acids can be introduced into cell cultures or animal models, and their incorporation into various lipid species can be monitored over time. biorxiv.organsto.gov.aunih.govnih.gov This approach provides valuable insights into lipid synthesis, remodeling, and breakdown.

Integration with Comprehensive Lipidomics Approaches for Lipid Pathway Characterization

Eicosanoic-d39 acid and other stable isotope-labeled lipids are integral to comprehensive lipidomics studies that aim to characterize entire lipid pathways. mdpi.com By using a suite of deuterated standards representing different lipid classes, researchers can perform absolute quantification of a wide range of lipids within a sample. caymanchem.comcaymanchem.comlipidmaps.org

This quantitative data, when combined with information about metabolic flux obtained from tracer studies, allows for a detailed understanding of how lipid metabolism is regulated and how it is altered in disease states. nih.govnih.gov For example, such approaches have been used to investigate the role of lipid metabolism in cancer and inflammatory diseases. biorxiv.orgnih.gov

Derivatization Methods for Enhanced Chromatographic and Spectrometric Detection of Eicosanoic Acid Derivatives

As mentioned previously, derivatization is a key step in many mass spectrometry-based methods for fatty acid analysis. jfda-online.commdpi.com The choice of derivatization reagent depends on the analytical platform (GC-MS or LC-MS) and the specific goals of the analysis.

For GC-MS, the formation of FAMEs or PFB esters is common. nih.govjfda-online.com For LC-MS, a variety of reagents are available that target the carboxylic acid group to improve ionization and detection. mdpi.com Some of these reagents not only enhance sensitivity but can also be used to identify the location of double bonds within unsaturated fatty acids. mdpi.comnih.gov

Table 2: Examples of Derivatization Reagents for Enhanced LC-MS Detection of Fatty Acids

Reagent Effect on Detection Reported Sensitivity Improvement
N-(4-aminomethylphenyl)-pyridinium (AMPP) Charge-reversal, improved positive mode ionization 10- to 20-fold for eicosanoids
Girard's Reagent T (GT) Adds permanent positive charge Up to 1000-fold for certain fatty acids

This table provides examples of derivatization reagents and their reported impact on detection sensitivity in LC-MS analysis. nih.govmdpi.comresearchgate.net

The development of novel derivatization strategies continues to be an active area of research, with the goal of further improving the sensitivity, specificity, and comprehensiveness of fatty acid analysis. nih.govresearchgate.net These advancements, in conjunction with the use of internal standards like eicosanoic-d39 acid, are crucial for advancing our understanding of the complex roles of lipids in biology and disease.

Elucidation of Eicosanoic Acid Metabolic Pathways Using Eicosanoic D39 Acid Tracers

De Novo Fatty Acid Synthesis and Elongation Processes

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. mdpi.complos.orgnih.gov This pathway is crucial for storing energy and producing structural components of cell membranes. nih.gov The use of stable isotope tracers like Eicosanoic-D39 acid allows for the detailed investigation of carbon flow, enzymatic activities, and regulatory mechanisms governing this process. nih.govnih.gov

Investigation of Carbon Flow from Precursors into Eicosanoic Acid

The synthesis of fatty acids begins with the conversion of excess carbohydrates and other substrates into acetyl-CoA. nih.govmdpi.com By introducing labeled precursors alongside Eicosanoic-D39 acid, researchers can track the incorporation of carbon atoms into the growing fatty acid chain. This technique helps to quantify the contribution of different carbon sources to the synthesis of eicosanoic acid and other long-chain fatty acids. nih.gov

Studies utilizing carbon-13 (¹³C) labeled substrates have demonstrated that palmitic acid (16:0) is the primary product of the fatty acid synthase (FAS) system. plos.orgtno-pharma.com This newly synthesized palmitate can then be elongated to form longer-chain fatty acids like stearic acid (18:0) and subsequently eicosanoic acid (20:0). plos.org The presence of the D39 label on the eicosanoic acid molecule allows for its unambiguous identification and quantification by mass spectrometry, distinguishing it from endogenously synthesized molecules. biorxiv.org

Labeled PrecursorMetabolic FateAnalytical TechniqueKey Finding
¹³C-GlucoseIncorporation into fatty acid backboneGC-MS, LC-MSQuantifies the contribution of carbohydrates to de novo lipogenesis. nih.gov
¹³C-AcetateFormation of acetyl-CoA and subsequent fatty acidsAMS, LC/MSTraces the direct precursor for fatty acid synthesis. tno-pharma.com
Eicosanoic-D39 AcidElongation and desaturation pathwaysGC-MSTracks the fate of exogenous eicosanoic acid. semanticscholar.org

Enzymatic Mechanisms of Fatty Acid Chain Elongation, including ELOVL Gene Family Activities

The elongation of fatty acids beyond the initial 16-carbon palmitate is carried out by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVL). mdpi.combiorxiv.org These enzymes are located in the endoplasmic reticulum and catalyze the addition of two-carbon units to the growing acyl-CoA chain. biorxiv.orgebi.ac.uk

Tracer studies with Eicosanoic-D39 acid can elucidate the specificities and activities of different ELOVL isoforms. For instance, by monitoring the conversion of the labeled eicosanoic acid to longer fatty acids, researchers can determine which ELOVL enzymes are active in a particular tissue or cell type. The ELOVL family consists of seven members in humans (ELOVL1-7), each with distinct substrate preferences. biorxiv.orgmdpi.comdrugbank.com For example, ELOVL6 shows high activity towards C16-acyl-CoA, while ELOVL1 and ELOVL7 are involved in the elongation of C18 and longer acyl-CoAs. mdpi.commdpi.com

ELOVL IsoformSubstrate Specificity (Acyl-CoA)Primary Function
ELOVL1≥C20Elongation of very-long-chain saturated and monounsaturated fatty acids. mdpi.com
ELOVL3C18-C22Elongation of saturated and monounsaturated fatty acids. mdpi.com
ELOVL4≥C26Synthesis of ultra-long-chain fatty acids. mdpi.com
ELOVL6C16Elongation of palmitic acid to stearic acid. mdpi.com
ELOVL7C16-C24Elongation of long-chain saturated fatty acids. mdpi.com

Regulatory Aspects of Acetyl-CoA Carboxylase and its Role in Lipogenesis

Acetyl-CoA carboxylase (ACC) is the rate-limiting enzyme in fatty acid synthesis. uoanbar.edu.iqwikipedia.org It catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the two-carbon donor for fatty acid elongation. libretexts.orgbasicmedicalkey.com The activity of ACC is tightly regulated by both allosteric mechanisms and covalent modification. wikipedia.orglibretexts.org

Citrate (B86180), a key metabolic intermediate, acts as an allosteric activator of ACC, signaling an abundance of acetyl-CoA and ATP. basicmedicalkey.com Conversely, long-chain fatty acyl-CoAs, the end-products of the pathway, provide feedback inhibition. libretexts.org Hormones also play a crucial role; insulin (B600854) promotes ACC activity, while glucagon (B607659) and catecholamines are inhibitory. mdpi.com By using Eicosanoic-D39 acid as a tracer, the downstream effects of ACC regulation on the flux through the fatty acid synthesis and elongation pathways can be quantitatively assessed. For instance, under conditions that activate ACC, an increased incorporation of labeled precursors into eicosanoic acid and other fatty acids would be observed. quora.com

Eicosanoid Biosynthesis and Intermediary Regulatory Networks

Eicosanoids are a large family of signaling molecules derived from 20-carbon polyunsaturated fatty acids. wikipedia.orgyoutube.com They play critical roles in a vast array of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. wikipedia.orgmhmedical.com While arachidonic acid is the most common precursor for eicosanoid synthesis, other C20 fatty acids can also be metabolized into these potent lipid mediators. skinident.worldbasicmedicalkey.commhmedical.com

Tracing the Formation of Eicosanoid Subclasses (Prostaglandins, Leukotrienes, Thromboxanes) from C20 Precursors

The biosynthesis of eicosanoids is initiated by the release of a C20 fatty acid from the cell membrane. basicmedicalkey.com This precursor is then metabolized by one of three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450) pathway. skinident.worldallergolyon.frmdpi.com

By using deuterated C20 fatty acid tracers, such as a deuterated form of arachidonic acid, researchers can follow the intricate steps of eicosanoid production. semanticscholar.orgjst.go.jp The deuterium (B1214612) label allows for the differentiation between newly synthesized eicosanoids and the pre-existing pool. nih.govbiorxiv.org This approach has been instrumental in identifying and quantifying the production of various eicosanoid subclasses, including:

Prostaglandins (B1171923): These molecules are involved in processes like inflammation and blood pressure regulation. libretexts.orgcaldic.com

Thromboxanes: Primarily produced by platelets, they play a key role in blood clotting. libretexts.orgcambridge.orgslideshare.net

Leukotrienes: These are potent mediators of inflammation and allergic reactions. basicmedicalkey.comslideshare.net

Role of Cyclooxygenase (COX-1/2) Pathways in Oxidative Metabolism of Eicosanoic Acid Derivatives

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostanoids, a major class of eicosanoids that includes prostaglandins and thromboxanes. wikipedia.orgskinident.world These enzymes catalyze the addition of two oxygen molecules to a C20 polyunsaturated fatty acid precursor, such as arachidonic acid, to form an unstable intermediate, prostaglandin (B15479496) G2 (PGG2). allergolyon.froup.com PGG2 is then rapidly converted to prostaglandin H2 (PGH2), the precursor for all other prostanoids. allergolyon.froup.com

Characterization of Lipoxygenase (LOX) Pathway Intermediates and Product Specificity

The lipoxygenase (LOX) pathway is a critical route for the metabolism of polyunsaturated fatty acids, leading to the formation of a diverse array of signaling molecules. nyu.edupoliklinika-harni.hr Eicosanoic-D39 acid, a saturated fatty acid, is not a direct substrate for LOX enzymes, which require polyunsaturated fatty acids like arachidonic acid. However, deuterated tracers of polyunsaturated fatty acids are instrumental in studying this pathway. The initial step in the LOX-catalyzed reaction is the abstraction of a hydrogen atom from a bis-allylic carbon. mdpi.com The substitution of hydrogen with deuterium at these positions can lead to a significant kinetic isotope effect, slowing down the reaction and allowing for the detection of transient intermediates. preprints.orgpreprints.org

Studies using deuterated arachidonic acid have shown that LOX enzymes exhibit high regio- and stereo-specificity, producing specific hydroperoxyeicosatetraenoic acids (HpETEs). gerli.comnih.gov For instance, different LOX isoforms can introduce an oxygen molecule at specific positions on the arachidonic acid backbone, such as the 5-, 12-, or 15-position, leading to 5-HpETE, 12-HpETE, or 15-HpETE respectively. gerli.comqmul.ac.uk These hydroperoxides are then further metabolized to various bioactive lipids, including leukotrienes and lipoxins. preprints.orgmdpi.com The use of deuterated substrates helps in identifying the specific products of different LOX isoforms and understanding the factors that determine their product specificity. fu-berlin.demdpi.com For example, research has demonstrated that specific mutations in the amino acid sequence of a LOX enzyme can alter its product specificity. fu-berlin.de

The table below summarizes key intermediates and products in the LOX pathway that can be studied using deuterated tracers.

Enzyme Substrate (Example) Intermediate/Product Significance
5-LipoxygenaseArachidonic Acid5-Hydroperoxyeicosatetraenoic acid (5-HPETE)Precursor to leukotrienes, potent inflammatory mediators. nih.gov
12-LipoxygenaseArachidonic Acid12-Hydroperoxyeicosatetraenoic acid (12-HPETE)Involved in various physiological and pathological processes.
15-LipoxygenaseArachidonic Acid15-Hydroperoxyeicosatetraenoic acid (15-HPETE)Precursor to lipoxins, which have anti-inflammatory properties. preprints.org

This table is generated based on established knowledge of the lipoxygenase pathway and is not directly derived from a single source.

Cytochrome P450 (CYP) Mediated Oxidative Transformations of Eicosanoic Acid Derivatives

The cytochrome P450 (CYP) enzyme system is another major pathway for the metabolism of fatty acids, including derivatives of eicosanoic acid. diva-portal.orgnih.gov These enzymes catalyze a variety of oxidative reactions, such as hydroxylation and epoxidation. researchgate.netresearchgate.net The use of deuterated tracers like eicosanoic-D39 acid allows for precise tracking of these transformations.

CYP enzymes, particularly those from the CYP4A and CYP4F families, are known to hydroxylate fatty acids at the terminal (ω) and sub-terminal (ω-1) positions. nih.govfrontiersin.org For instance, CYP4A11 is a key enzyme in the ω-hydroxylation of fatty acids in the human liver and kidney. frontiersin.org This process generates hydroxy fatty acids. While eicosanoic acid itself can be a substrate, the focus is often on its unsaturated derivatives like arachidonic acid, which is metabolized to hydroxyeicosatetraenoic acids (HETEs). nih.govcapes.gov.br

In addition to hydroxylation, CYP epoxygenases catalyze the addition of an oxygen atom across a double bond in unsaturated fatty acids, forming epoxyeicosatrienoic acids (EETs). mdpi.comresearchgate.net These EETs are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form dihydroxyeicosatrienoic acids (DHETs). nih.govfrontiersin.org The use of deuterated tracers can help to quantify the flux through these pathways and identify the specific CYP isoforms involved. For example, studies have shown that CYP2C and CYP2J2 are significant epoxygenases. diva-portal.orgfrontiersin.org

The following table outlines the primary oxidative transformations of fatty acid derivatives by CYP enzymes.

CYP Enzyme Class Reaction Type Substrate (Example) Product (Example)
CYP4A/CYP4Fω-HydroxylationArachidonic Acid20-Hydroxyeicosatetraenoic acid (20-HETE) frontiersin.org
CYP Epoxygenases (e.g., CYP2C, CYP2J2)EpoxidationArachidonic AcidEpoxyeicosatrienoic acids (EETs) mdpi.comresearchgate.net

This table is generated based on established knowledge of the cytochrome P450 pathway and is not directly derived from a single source.

Investigation of Fatty Acid Desaturation and Hydrogenation Processes involving Eicosanoic Acid

Fatty acid desaturases and elongases are crucial enzymes in the synthesis of long-chain polyunsaturated fatty acids (PUFAs) from shorter, more saturated precursors. mdpi.comnih.gov While eicosanoic acid is a saturated fatty acid, its metabolism is intrinsically linked to these pathways as it can be a product of elongation or a precursor (after desaturation) for other fatty acids. Deuterated tracers, including eicosanoic-D39 acid, are pivotal in studying the dynamics of these processes. nih.govnih.gov

Desaturase enzymes, such as Δ5, Δ6, and Δ9-desaturase, introduce double bonds at specific positions in the fatty acid chain. wikipedia.orgnih.gov For example, Δ9-desaturase converts stearic acid (18:0) to oleic acid (18:1n-9). wikipedia.org Elongase enzymes add two-carbon units to the fatty acid chain. plos.orgfrontiersin.org The interplay between desaturation and elongation is essential for producing key PUFAs like arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). mdpi.comnih.gov

By introducing a deuterated tracer like eicosanoic-D39 acid into a biological system, researchers can follow its conversion into other fatty acids. While direct desaturation of eicosanoic acid is not a primary pathway, its shorter-chain precursors are substrates for these enzymes. The appearance of the deuterium label in various PUFAs over time provides quantitative data on the rates of desaturation and elongation.

Hydrogenation, the opposite of desaturation, is the process of adding hydrogen atoms to a molecule, effectively saturating double bonds. While less common in mammalian fatty acid metabolism, it is a significant process in some microorganisms. Deuterium tracer studies, often using deuterium oxide (D₂O) as a source of deuterium, can elucidate the mechanisms of catalytic hydrogenation. capes.gov.br

The table below details the key enzymes involved in fatty acid desaturation and elongation.

Enzyme Function Example Reaction
Δ9-DesaturaseIntroduces a double bond at the 9th carbon.Stearic acid (18:0) → Oleic acid (18:1n-9) wikipedia.org
Δ6-DesaturaseIntroduces a double bond at the 6th carbon.Linoleic acid (18:2n-6) → γ-Linolenic acid (18:3n-6) wikipedia.org
Δ5-DesaturaseIntroduces a double bond at the 5th carbon.Dihomo-γ-linolenic acid (20:3n-6) → Arachidonic acid (20:4n-6) mdpi.com
ElongaseAdds a two-carbon unit to the fatty acid chain.Eicosapentaenoic acid (20:5n-3) → Docosapentaenoic acid (22:5n-3) plos.org

This table is generated based on established knowledge of fatty acid metabolism and is not directly derived from a single source.

Enzymology and Substrate Specificity of Eicosanoic Acid Metabolizing Enzymes

Biochemical Characterization of Key Enzymes Involved in Eicosanoic Acid Biosynthesis and Degradation

The metabolic pathways of eicosanoic acid involve a suite of enzymes responsible for its formation and breakdown. The biosynthesis of this long-chain saturated fatty acid from shorter precursors is primarily handled by the fatty acid elongase (ELOVL) system, while its degradation is accomplished through peroxisomal β-oxidation and metabolism by cyclooxygenases and cytochrome P450 enzymes.

Biosynthesis:

The de novo synthesis of fatty acids in mammals primarily yields palmitate (16:0). basicmedicalkey.com Subsequent elongation to produce longer-chain fatty acids like eicosanoic acid occurs in the endoplasmic reticulum. libretexts.org This process is carried out by a family of enzymes known as Elongation of Very Long-chain fatty acid enzymes (ELOVLs) . libretexts.org The elongation cycle involves four key enzymatic activities:

Condensation: A 3-ketoacyl-CoA synthase, the rate-limiting enzyme in the elongation cycle, condenses a fatty acyl-CoA with malonyl-CoA. nih.gov

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, utilizing NADPH as the reducing equivalent. basicmedicalkey.com

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.

Second Reduction: Finally, a trans-2-enoyl-CoA reductase, also using NADPH, reduces the double bond to yield a saturated fatty acyl-CoA that is two carbons longer than the original substrate. nih.gov

ELOVL1 and ELOVL7 are among the elongases that can utilize C18-CoA as a substrate to produce longer chains, including the precursor to eicosanoic acid. libretexts.org

Degradation:

The catabolism of eicosanoic acid, a very-long-chain fatty acid (VLCFA), primarily occurs through peroxisomal β-oxidation . mdpi.comwikipedia.org Unlike mitochondrial β-oxidation, which handles shorter-chain fatty acids, the peroxisomal pathway is essential for the initial breakdown of VLCFAs. mdpi.com The key enzymes in this pathway include:

Acyl-CoA Oxidase (ACOX1): This enzyme catalyzes the first, rate-limiting step, introducing a double bond into the fatty acyl-CoA and producing hydrogen peroxide. mdpi.com

Multifunctional Protein (L-bifunctional enzyme, L-PBE): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. mdpi.com

3-Ketoacyl-CoA Thiolase: This enzyme cleaves the 3-ketoacyl-CoA to release acetyl-CoA and a shortened fatty acyl-CoA, which can then undergo further rounds of oxidation. mdpi.com

In addition to β-oxidation, eicosanoic acid can be metabolized by other enzyme systems, although often less efficiently than its unsaturated counterparts like arachidonic acid. These include:

Cyclooxygenases (COX-1 and COX-2): While primarily known for metabolizing arachidonic acid to produce prostaglandins (B1171923), COX enzymes can also oxygenate other fatty acids, albeit with varying efficiencies. cvphysiology.comnih.govnih.gov

Cytochrome P450 (CYP) Enzymes: Certain CYP isoforms, such as those from the CYP2 and CYP4 families, are capable of hydroxylating fatty acids, initiating their degradation or converting them into signaling molecules. nih.govuconn.edu For example, CYP2C8 is a known drug-metabolizing enzyme that also oxidizes endogenous fatty acids. nih.gov

Kinetic Studies of Enzyme-Substrate Interactions with Deuterated Eicosanoic Acid Analogues

Kinetic studies utilizing deuterated fatty acid analogues are a powerful tool for elucidating enzyme mechanisms, particularly for identifying rate-limiting steps involving C-H bond cleavage. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can lead to a kinetic isotope effect (KIE), where the reaction rate is significantly slowed if the cleavage of the C-D bond is a rate-determining step.

In the context of eicosanoic acid metabolism, a deuterated analogue like Eicosanoic-D39 acid could be employed to investigate the mechanisms of enzymes such as:

Acyl-CoA Oxidase (ACOX1): To determine if the initial dehydrogenation step in peroxisomal β-oxidation is rate-limiting.

Cytochrome P450 Hydroxylases: To probe the mechanism of hydroxylation at specific positions along the fatty acid chain.

The table below presents hypothetical kinetic parameters that could be determined in such a study, illustrating the expected trend if C-H(D) bond cleavage is rate-limiting.

Table 1: Hypothetical Kinetic Parameters for an Eicosanoic Acid-Metabolizing Enzyme

Substrate Km (μM) Vmax (nmol/min/mg) kcat/Km (M-1s-1)
Eicosanoic Acid 50 100 2.0 x 104
Eicosanoic-D39 Acid 50 25 0.5 x 104

This table is illustrative and does not represent actual experimental data.

Structural Biology Approaches (e.g., X-ray Crystallography) to Elucidate Enzyme Catalysis Mechanisms

Structural biology, particularly X-ray crystallography, provides atomic-level insights into the architecture of enzymes and how they interact with their substrates. scispace.com These studies are crucial for understanding the basis of substrate specificity, the conformational changes that occur during catalysis, and the precise mechanism of the chemical transformation.

Crystal structures have been determined for several key enzymes involved in fatty acid metabolism, often in complex with substrates or inhibitors. For example, the structures of cyclooxygenase-2 (COX-2) have been resolved with various fatty acids bound, revealing the conformation of the substrate within the active site channel. nih.gov These studies have shown how the enzyme accommodates different fatty acid chain lengths and degrees of unsaturation.

Similarly, the crystal structure of human microsomal cytochrome P450 2C8 has been determined, providing a view of its large active site cavity which allows it to metabolize bulky substrates, including fatty acids. nih.gov The structure also revealed a peripheral fatty acid binding site, suggesting a potential mechanism for allosteric regulation or substrate channeling.

While specific crystal structures of enzymes in complex with eicosanoic acid or its deuterated analogues were not identified in the search results, the existing structural data for enzymes that metabolize similar long-chain fatty acids provide a strong foundation for homology modeling and for predicting how eicosanoic acid would bind. Such models would be invaluable for designing site-directed mutagenesis studies to probe the roles of specific amino acid residues in substrate binding and catalysis.

Modulation of Enzymatic Activities by Cofactors, Allosteric Regulators, and Transcriptional Control

The activity of eicosanoic acid-metabolizing enzymes is tightly regulated at multiple levels to ensure that the rates of synthesis and degradation are appropriately balanced to meet the cell's metabolic needs. This regulation occurs through the availability of cofactors, allosteric modulation, and long-term changes in enzyme expression via transcriptional control.

Cofactors: Many of the enzymes in these pathways are dependent on specific cofactors.

NADPH: The biosynthesis of fatty acids by the ELOVL system requires NADPH as a reductant for the two reduction steps in the elongation cycle. basicmedicalkey.com

ATP, Biotin, and Mn2+: The initial step of fatty acid synthesis, the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase, requires ATP, biotin, and manganese ions. basicmedicalkey.com

Coenzyme A: Fatty acids must be activated to their acyl-CoA esters to participate in most metabolic pathways, including β-oxidation and elongation. This activation is catalyzed by acyl-CoA synthetases (ACSLs) in an ATP-dependent manner. sci-hub.se

Allosteric Regulation: Enzyme activity can be rapidly modulated by the binding of effector molecules to allosteric sites, which are distinct from the active site. pressbooks.pub

Acetyl-CoA Carboxylase (ACC): This key regulatory enzyme in fatty acid synthesis is allosterically activated by citrate (B86180) and inhibited by long-chain fatty acyl-CoAs, including the products of the pathway. frontiersin.org This provides immediate feedback control.

Cyclooxygenases (COXs): The activity of COX enzymes can be allosterically modulated by other fatty acids. Some fatty acids that are not substrates can bind to an allosteric site and enhance or inhibit the oxygenation of the primary substrate, arachidonic acid.

Transcriptional Control: Long-term regulation is achieved by altering the rate of enzyme synthesis through the control of gene expression. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that, upon activation by fatty acids and their derivatives, act as transcription factors. frontiersin.org PPARα, in particular, plays a crucial role in upregulating the expression of genes involved in fatty acid oxidation, including those for peroxisomal β-oxidation. mdpi.com

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a key transcription factor that activates the expression of genes involved in lipogenesis, including acetyl-CoA carboxylase and fatty acid synthase. frontiersin.org Its activity is regulated by hormones like insulin (B600854).

Cellular and Organismal Studies Employing Eicosanoic D39 Acid

In Vitro Cellular Models for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a cell. nih.gov By using stable isotope-labeled substrates like Eicosanoic-D39 acid, researchers can trace the journey of the labeled atoms through various metabolic pathways, providing a detailed picture of cellular metabolism. mdpi.comnih.gov This approach is instrumental in understanding how cells adapt their metabolism under different conditions and in identifying dysregulated pathways in diseases like cancer. d-nb.info

Assessment of Deuterated Fatty Acid Uptake and Incorporation into Cellular Lipid Pools

The use of deuterated fatty acids, such as Eicosanoic-D39 acid, allows for precise measurement of their uptake by cultured cells and subsequent incorporation into various cellular lipid classes. nih.govbiorxiv.org Studies have shown that once taken up by cells, these labeled fatty acids are integrated into complex lipids like phospholipids (B1166683), triglycerides, and cholesterol esters. nih.govbiorxiv.orgbiorxiv.org

For instance, in studies using deuterated arachidonic acid in HT-1080 fibrosarcoma cells, it was observed that the labeled fatty acid was incorporated into several lipid classes, with triglycerides being the most predominant. nih.govbiorxiv.org This highlights the role of triglycerides as a major storage pool for fatty acids within cells. The analysis of the distribution of the deuterium (B1214612) label among different lipid species provides insights into the dynamics of lipid synthesis and remodeling. biorxiv.org

Table 1: Incorporation of Deuterated Arachidonic Acid into Cellular Lipid Classes in HT-1080 Cells

Lipid ClassRelative Abundance of Deuterated Species
Triglycerides (TG)Predominant
Phospholipids (PL)Significant
Other LipidsPresent

This table illustrates the general findings from studies on deuterated fatty acid incorporation, showing that triglycerides are a primary destination for exogenous fatty acids. The exact distribution can vary depending on the cell type and experimental conditions. nih.govbiorxiv.org

Investigating Cellular Responses and Signaling Pathways Activated by Eicosanoic Acid Metabolites in Cultured Cells

Eicosanoic acid and its metabolites, known as eicosanoids, are potent signaling molecules that regulate a wide array of cellular processes, including inflammation, cell growth, and apoptosis. wikipedia.orgallergolyon.fr By using deuterated eicosanoic acid, researchers can trace its conversion to various bioactive metabolites and investigate their effects on cellular signaling pathways. mdpi.com

Studies on arachidonic acid, a 20-carbon polyunsaturated fatty acid, have revealed its critical role in activating several key signaling cascades. mdpi.com Upon release from membrane phospholipids, arachidonic acid can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes to produce prostaglandins (B1171923), leukotrienes, and other eicosanoids. wikipedia.orgmdpi.com These metabolites can then activate various signaling pathways, including:

Mitogen-Activated Protein Kinase (MAPK) pathway: Involved in cell proliferation, differentiation, and survival. mdpi.comnih.gov

Phosphoinositide 3-Kinase (PI3K)/AKT pathway: A crucial regulator of cell growth, survival, and metabolism. mdpi.com

Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that play a key role in lipid and glucose metabolism. physiology.org

The use of deuterated arachidonic acid has allowed for the detailed study of how its metabolites modulate these pathways. For example, research has shown that specific deuterated arachidonic acid isotopologues can selectively downregulate the synthesis of certain pro-inflammatory eicosanoids while not affecting others, offering a "soft" modulation of the inflammatory response. mdpi.com This level of detail is crucial for understanding the nuanced roles of different eicosanoid species in cellular function. physiology.orgresearchgate.net

Utilization of Eicosanoic-D39 Acid in Co-culture Systems for Intercellular Lipid Exchange Studies

Co-culture systems, where two or more different cell types are grown together, provide a valuable model for studying the complex interactions that occur between cells within a tissue. nih.gov The use of Eicosanoic-D39 acid in these systems allows researchers to track the transfer of fatty acids and other lipids from one cell type to another. nih.govresearchgate.net

For example, studies on neuron-glia co-cultures have used fluorescently labeled fatty acids to demonstrate the bidirectional transport of lipids between these two cell types, which is essential for brain function. nih.gov Similarly, co-cultures of cancer cells and adipocytes have revealed that adipocytes can transfer fatty acids to cancer cells, promoting their survival and proliferation. researchgate.net By using Eicosanoic-D39 acid, the specific pathways and mechanisms of this intercellular lipid exchange can be elucidated with high precision. nih.govmdpi.comfrontiersin.org

In Vivo Animal Models for Systemic Lipid Metabolism Research

In vivo studies using animal models are essential for understanding how lipid metabolism is regulated at the whole-body level. nih.gov Stable isotope tracers like Eicosanoic-D39 acid are particularly valuable in these studies because they can be safely administered to living animals to trace the metabolic fate of fatty acids in different tissues and organs. nih.govnih.gov

Tracer Applications in Elucidating Mammalian Fatty Acid Dynamics

The use of stable isotope-labeled fatty acids has a long history in metabolic research, dating back to early studies that used deuterium labeling to investigate fatty acid metabolism in mice. mdpi.com These tracer studies have been instrumental in revealing the dynamic nature of fatty acid metabolism, showing that dietary fatty acids are not immediately oxidized but are first stored in and then released from adipose tissue. mdpi.com

Modern techniques, such as gas chromatography-mass spectrometry (GC-MS), allow for the precise quantification of labeled fatty acids and their metabolites in various biological samples, providing detailed information on fatty acid flux, oxidation, and synthesis. mdpi.comresearchgate.netnih.gov This has enabled researchers to quantify the rates of key metabolic processes, such as the appearance rate of fatty acids in the circulation and their uptake by different tissues. nih.govresearchgate.net

Evaluation of Eicosanoic Acid Metabolism in Specific Tissues and Organs within Animal Systems

By administering Eicosanoic-D39 acid to animal models, researchers can track its distribution and metabolism in specific tissues and organs, such as the liver, skeletal muscle, adipose tissue, and brain. researchgate.netnih.gov This provides valuable insights into the tissue-specific regulation of lipid metabolism and how it is altered in various physiological and pathological conditions. nih.govnih.govmdpi.com

For instance, studies have shown that the liver plays a central role in fatty acid metabolism, including the synthesis of arachidonic acid from linoleic acid. nih.gov The use of deuterated tracers has also revealed that different tissues have distinct patterns of fatty acid uptake and utilization. For example, the brain has a lower level of deuterium incorporation from D2O into lipids compared to the liver and plasma, indicating different rates of lipid turnover. researchgate.net

Table 2: Relative Deuterium Incorporation into Lipids in Various Mouse Organs after D2O Administration

OrganMaximum Deuteration Level
LiverHigh
PlasmaHigh
LungHigh
BrainLow
HeartLow

This table summarizes findings on the differential incorporation of deuterium from heavy water into lipids across various organs, reflecting tissue-specific differences in metabolic activity. Data is generalized from studies investigating lipid synthesis. researchgate.net

These tissue-specific analyses are crucial for understanding the complex interplay of lipid metabolism throughout the body and for identifying the organs and pathways that are most affected by metabolic diseases. nih.govnih.gov

Investigating the Role of Eicosanoic Acid in Lipid Homeostasis and Energetic Reprogramming in Disease Models

In various disease states, particularly in cancer, cells undergo significant metabolic changes known as energetic reprogramming to sustain their growth and survival. imrpress.comnih.gov This reprogramming often involves a shift in how cells produce energy and synthesize essential molecules, with an increased reliance on pathways like fatty acid oxidation (FAO). imrpress.comnih.gov Fatty acids serve as crucial energy sources and as building blocks for cell membranes and signaling molecules. nih.govmdpi.com The dysregulation of lipid metabolism and homeostasis is a recognized feature of many diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. nih.govmdpi.com

To investigate these complex metabolic shifts, researchers employ stable isotope tracing, a powerful technique to follow the metabolic fate of specific molecules within a biological system. Eicosanoic-D39 acid, a saturated fatty acid in which all 39 hydrogen atoms have been replaced with deuterium isotopes, serves as an ideal tracer for studying saturated fatty acid metabolism. larodan.comsigmaaldrich.com When introduced into disease models, such as cancer cell cultures or precision-cut tissue slices, Eicosanoic-D39 acid can be tracked using advanced analytical methods like mass spectrometry. nih.gov

This approach, known as compound lipid metabolic flux analysis (CL-MFA), allows for the precise measurement of various reaction rates. nih.gov By tracking the deuterium label from Eicosanoic-D39 acid, researchers can quantify how these cells take up exogenous saturated fatty acids and incorporate them into complex lipids like phospholipids and sphingolipids. This provides critical insights into lipid homeostasis and the remodeling of cellular membranes in response to disease-specific pressures. nih.gov Furthermore, tracing the breakdown of Eicosanoic-D39 acid through β-oxidation reveals how cancer cells utilize saturated fatty acids as an energy source, highlighting the energetic reprogramming that supports their malignant phenotype. imrpress.com

Table 1: Fatty Acid Metabolism in Disease Models This interactive table summarizes the roles of different fatty acid types in the context of disease-related metabolic reprogramming.

Metabolic Aspect Role in Disease (e.g., Cancer) Investigative Use of Deuterated Tracers Relevant Fatty Acid Types
Energetic Reprogramming Tumor cells often increase fatty acid oxidation (FAO) to produce ATP and reducing agents, supporting survival in nutrient-poor environments. imrpress.comTracing the catabolism of labeled fatty acids to quantify FAO flux rates.Saturated Fatty Acids, Unsaturated Fatty Acids
Lipid Homeostasis Altered uptake, synthesis, and storage of lipids to meet the demands of rapid cell proliferation. nih.govmdpi.comFollowing the incorporation of labeled fatty acids into various lipid classes (e.g., triglycerides, phospholipids). nih.govSaturated Fatty Acids, Monounsaturated Fatty Acids (MUFAs), Polyunsaturated Fatty Acids (PUFAs)
Membrane Synthesis Increased de novo synthesis of fatty acids is required to build new cell membranes for proliferating cells. mdpi.comQuantifying the contribution of exogenous versus newly synthesized fatty acids to membrane composition.Saturated Fatty Acids, Unsaturated Fatty acids
Signaling Molecule Production Overproduction of pro-inflammatory signaling molecules (eicosanoids) derived from PUFAs like arachidonic acid. mdpi.comfrontiersin.orgTracking the conversion of labeled PUFAs into specific eicosanoids to study inflammatory pathways. biorxiv.orgPolyunsaturated Fatty Acids (e.g., Arachidonic Acid)

Membrane Lipid Remodeling and its Impact on Cellular Functions

Cellular membranes are dynamic structures whose composition is constantly adjusted in a process known as membrane lipid remodeling. nih.govnih.gov This process involves altering the fatty acyl chains of phospholipids, the primary components of the membrane bilayer. nih.gov The incorporation of different fatty acids, such as eicosanoic acid, can significantly change the membrane's physical characteristics and, consequently, its function. nih.govresearchgate.net

Influence of Fatty Acid Composition on Membrane Biophysical Properties and Fluidity

The biophysical properties of a cell membrane, particularly its fluidity, are critically dependent on the composition of its phospholipids. wikipedia.orgtandfonline.com Two key features of the fatty acid chains that determine these properties are their length and degree of unsaturation (the number of double bonds). tandfonline.com

Table 2: Fatty Acid Characteristics and Their Influence on Membrane Fluidity This interactive table outlines how different types of fatty acids affect the biophysical properties of cell membranes.

Fatty Acid Type Structural Characteristic Intermolecular Packing Effect on Membrane Fluidity Example
Saturated Fatty Acid (SFA) No double bonds; straight acyl chain.Tight, ordered packing.Decreases fluidity (more rigid).Eicosanoic Acid
Monounsaturated Fatty Acid (MUFA) One double bond; a single "kink" in the chain.Less tight packing than SFAs.Increases fluidity.Oleic Acid
Polyunsaturated Fatty Acid (PUFA) Two or more double bonds; multiple "kinks".Disordered, loose packing.Significantly increases fluidity.Arachidonic Acid nih.gov

Interplay of Eicosanoic Acid with Membrane-Associated Signaling Cascades

Changes in membrane composition and fluidity can profoundly impact cell signaling by modulating the activity of membrane-embedded or membrane-associated proteins, such as receptors and enzymes. mdpi.comnih.gov While eicosanoic acid is not a direct precursor for major signaling molecules like eicosanoids—which are primarily synthesized from the 20-carbon polyunsaturated fatty acid arachidonic acid—its presence in the membrane can indirectly influence these pathways. mdpi.comnih.gov

The process of generating eicosanoids begins when an enzyme, phospholipase A2 (PLA2), is activated and cleaves arachidonic acid from membrane phospholipids. aocs.org The released arachidonic acid is then metabolized by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. mdpi.comnih.gov

The incorporation of eicosanoic acid into membrane phospholipids can affect this cascade in two main ways:

Altering the Membrane Environment: By decreasing membrane fluidity, eicosanoic acid can change the local lipid environment around membrane-bound signaling proteins, including PLA2 and G-protein coupled receptors that initiate signaling, potentially altering their conformation and activity. mdpi.com

Substrate Competition: Eicosanoic acid competes with other fatty acids, including arachidonic acid, for incorporation into the sn-2 position of phospholipids by acyltransferase enzymes during lipid remodeling. nih.gov Increased incorporation of eicosanoic acid can reduce the relative amount of arachidonic acid stored in the membrane, thereby limiting the substrate available for PLA2 to release upon cell stimulation. This can, in turn, dampen the subsequent production of arachidonic acid-derived signaling lipids. aocs.org

Table 3: Key Proteins in Membrane-Associated Signaling This interactive table details the functions of key proteins involved in signaling cascades that can be influenced by membrane lipid composition.

Protein/Enzyme Family/Class Function in Signaling Potential Influence of Eicosanoic Acid
Phospholipase A2 (PLA2) HydrolaseReleases arachidonic acid from the sn-2 position of membrane phospholipids to initiate eicosanoid synthesis. aocs.orgReduced substrate availability if eicosanoic acid outcompetes arachidonic acid for incorporation into phospholipids. nih.gov
Cyclooxygenase (COX) OxidoreductaseConverts free arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation and pain. nih.govIndirectly affected by the reduced availability of its substrate, arachidonic acid.
5-Lipoxygenase (5-LOX) OxidoreductaseConverts free arachidonic acid into leukotrienes (LTs), which are involved in allergic and inflammatory responses. nih.govIndirectly affected by the reduced availability of its substrate, arachidonic acid.
Acyltransferases (e.g., LPCATs) TransferaseCatalyze the incorporation of fatty acyl-CoAs (like eicosanoyl-CoA) into lysophospholipids during membrane remodeling (the Lands cycle). nih.govDirectly involved in incorporating eicosanoic acid into the membrane, where it competes with other fatty acids.
G-Protein Coupled Receptors (GPCRs) ReceptorTransmembrane receptors that detect extracellular signals and activate intracellular signaling cascades, often modulated by membrane fluidity.Activity can be modulated by changes in the rigidity and thickness of the lipid bilayer. mdpi.com

Emerging Research Directions and Methodological Innovations in Eicosanoic D39 Acid Applications

Development of Advanced Tracer Methodologies for Spatiotemporal Resolution of Metabolic Events

The use of stable isotope tracers like Eicosanoic-D39 acid is foundational to the field of metabolic research, enabling the quantification of in vivo metabolic reactions. buchem.com Advanced tracer methodologies are continuously being developed to provide higher resolution insights into the dynamic and spatial organization of metabolic processes.

Eicosanoic-D39 acid is frequently employed as an internal standard in tracer studies. researchgate.net In these methodologies, a primary labeled substrate (e.g., ¹³C-glucose) is introduced into a biological system to trace its conversion into various metabolites. cortecnet.com Eicosanoic-D39 acid is added to samples before analysis to provide a stable reference point for precise quantification. researchgate.net This is crucial for accurately determining the flux through metabolic pathways.

Modern analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS), are central to these tracer studies. acs.orgresearchgate.net These platforms can separate and detect native and deuterated lipids simultaneously, allowing researchers to follow the metabolic fate of fatty acids with high sensitivity and specificity. By collecting samples over time, these methods can resolve the temporal dynamics of fatty acid uptake, synthesis, and catabolism. nih.govresearchgate.net Spatially resolved metabolomics, or "metabolic imaging," is an emerging frontier that aims to map the distribution of metabolites within tissues and even single cells, for which SIL standards are essential for accurate quantification.

Table 1: Applications of Deuterated Fatty Acids in Tracer Methodologies

Research Application Analytical Technique Information Gained
Metabolic Flux Analysis Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification of the rates (fluxes) of metabolic pathways in real-time. creative-proteomics.com
Lipid Uptake & Incorporation Dual Isotope Labeling with Mass Spectrometry Direct comparison of the absorption and incorporation rates of different fatty acid isomers into various lipid fractions. researchgate.net
Enzyme Kinetics UPLC-MS/MS Determination of physiological kinetic isotope effects (PKIE) to understand enzyme mechanisms in living cells. acs.org
Source Apportionment GC-MS Use as an internal standard to trace and quantify sources of organic compounds in environmental samples.
Metabolite Quantification LC-MS/MS Accurate measurement of endogenous metabolite concentrations in complex biological matrices like plasma or tissue. unica.itnih.gov

Integration of Eicosanoic-D39 Acid Studies with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Metabolomics)

The integration of multiple "omics" platforms provides a comprehensive, systems-level understanding of biological processes. researchgate.net Eicosanoic-D39 acid plays a pivotal role in the metabolomics component of these integrated studies, which correlate changes in metabolites with alterations in gene expression (transcriptomics) and protein levels (proteomics). nih.gov

In a typical multi-omics study of fatty acid metabolism, researchers might investigate how a specific stimulus, such as an inflammatory signal, alters cellular processes in a model system like macrophages. nih.govmdpi.com

Transcriptomics (using techniques like RNA-seq) would reveal which genes related to fatty acid synthesis, transport, and breakdown are activated or suppressed. frontiersin.orgmdpi.com

Proteomics (often using targeted mass spectrometry) would quantify the abundance of the enzymes and regulatory proteins encoded by these genes. nih.govfrontiersin.org

Metabolomics , underpinned by the use of SIL standards like Eicosanoic-D39 acid for accurate quantification, would measure the resulting changes in the levels of eicosanoic acid and other related fatty acids and lipid species. metabolon.comfrontiersin.org

By combining these datasets, researchers can build a complete picture from gene to protein to metabolite, revealing how metabolic pathways are regulated. nih.gov For instance, an increase in the transcript and protein levels for a fatty acid oxidation enzyme, correlated with a decrease in the corresponding fatty acid measured using an Eicosanoic-D39 acid standard, provides strong evidence for the activation of that pathway. This integrated approach is powerful for understanding the mechanisms of diseases where lipid metabolism is dysregulated. frontiersin.orgnih.gov

Table 2: Role of Multi-Omics in Elucidating Fatty Acid Metabolism

Omics Discipline Core Technology Information Yield in Fatty Acid Research Role of Eicosanoic-D39 Acid
Transcriptomics RNA-Sequencing, Microarrays Identifies and quantifies mRNA levels for genes encoding enzymes and transporters involved in lipid metabolism (e.g., FASN, CPT1). mdpi.com Indirect: Provides context for observed metabolic changes.
Proteomics Mass Spectrometry (e.g., MRM) Identifies and quantifies proteins (enzymes, receptors) in metabolic pathways like the cyclooxygenase or lipoxygenase pathways. nih.gov Indirect: Provides context for observed metabolic changes.
Metabolomics LC-MS/MS, GC-MS Identifies and quantifies fatty acids and other lipid metabolites, enabling the measurement of metabolic fluxes and pathway activity. nih.govfrontiersin.org Direct: Used as an internal standard for precise and accurate quantification of endogenous eicosanoic acid and other lipids.

Computational Modeling and Simulation of Eicosanoic Acid Metabolic Networks and Fluxes

Computational modeling has become an indispensable tool for understanding the complexity of metabolic networks. numberanalytics.com These models use mathematical frameworks to simulate the flow of metabolites (flux) through interconnected biochemical reactions. nih.gov Quantitative data, derived from tracer studies using molecules like Eicosanoic-D39 acid, are essential for building and validating these models.

Metabolic flux analysis (MFA) is a key technique that uses stable isotope tracer data to calculate intracellular reaction rates. cortecnet.comnih.gov For example, by tracking the incorporation of a ¹³C-labeled precursor into the fatty acid pool (quantified against an Eicosanoic-D39 acid standard), a model can be constrained to reflect real biological activity.

Different types of computational models are used to study metabolic networks:

Stoichiometric models define the network of possible reactions and are used to predict optimal flux distributions based on mass balance. numberanalytics.com

Kinetic models incorporate enzyme rate constants and metabolite concentrations to simulate the dynamic behavior of the network over time. numberanalytics.comnih.gov

Cybernetic models introduce a goal-oriented regulatory layer to simulate how cells allocate resources to optimize objectives, such as managing an inflammatory response. mdpi.comnih.govresearchgate.net

These models can simulate how the eicosanoid metabolic network responds to perturbations, such as the introduction of a drug or a change in nutrient availability, and can help identify key control points in the network. nih.govnih.gov

Table 3: Computational Modeling in Metabolic Network Analysis

Model Type Description Input Data Requirement Predicted Output
Stoichiometric Models Based on the stoichiometry of biochemical reactions and mass balance constraints. numberanalytics.com Network map, substrate uptake/product secretion rates. Steady-state metabolic flux distributions, theoretical yields.
Kinetic Models Incorporates enzyme kinetic parameters (e.g., Kₘ, Vₘₐₓ) and metabolite concentrations. numberanalytics.comnih.gov Kinetic parameters, metabolite concentrations, flux data for validation. Dynamic changes in metabolite concentrations and fluxes over time. nih.gov
Cybernetic Models A dynamic modeling framework that assumes metabolic regulation is goal-oriented. nih.govresearchgate.net Time-course metabolite data, known biological objectives (e.g., maximizing a signaling molecule). Dynamic enzyme profiles and metabolic fluxes under different conditions. mdpi.com

Potential for Eicosanoic-D39 Acid in Biomarker Discovery and Validation in Preclinical Research Models

The discovery of novel biomarkers is critical for improving disease diagnosis and developing new therapies. nih.govresearchgate.net Metabolites are increasingly recognized as important biomarkers because their levels can reflect the functional state of a biological system. Eicosanoic-D39 acid is a key enabling tool in the discovery and validation of lipid biomarkers in preclinical research. nih.gov

The biomarker discovery process typically involves several stages:

Identification: In this initial phase, metabolomics is used to compare the metabolic profiles of diseased and healthy subjects (or animal models). nih.gov Using a platform that employs Eicosanoic-D39 acid as an internal standard ensures that any observed differences in endogenous eicosanoic acid or other lipids are accurate and reproducible. creative-proteomics.com

Prioritization: Candidate biomarkers are prioritized based on the magnitude of change and their biological relevance. nih.gov

Validation: The most promising candidates are then validated in larger cohorts or different preclinical models. nih.gov This requires robust, quantitative assays, where SIL standards like Eicosanoic-D39 acid are essential for developing "Fit-for-Purpose" methods that can reliably measure the biomarker. nih.gov

For example, a study might compare the lipid profiles in a mouse model of liver disease versus healthy controls. aai.org If the metabolism of long-chain fatty acids is altered, this could lead to a significant change in the level of endogenous eicosanoic acid. By using Eicosanoic-D39 acid as a standard, this change can be precisely quantified. If this alteration is consistently observed and correlates with disease severity, eicosanoic acid could be validated as a potential biomarker for disease progression, which can then be tested in clinical studies. nih.govnih.gov

Table 4: Role of Eicosanoic-D39 Acid in the Biomarker Pipeline

Stage Objective Role of Eicosanoic-D39 Acid
Discovery Identify statistically significant differences in metabolite levels between study groups (e.g., disease vs. control). nih.gov Serves as an internal standard in untargeted or targeted metabolomics to ensure accurate and reproducible quantification of potential lipid biomarkers.
Qualification Evaluate the performance of a biomarker in preclinical models to confirm its association with a biological process or disease state. nih.gov Used in the development of quantitative assays (e.g., LC-MS/MS) to reliably measure the biomarker in various preclinical samples.
Validation Rigorously demonstrate that a biomarker assay is suitable for its intended purpose through "Fit-for-Purpose" validation. nih.gov Essential component of the validated bioanalytical method, ensuring accuracy, precision, and robustness of the biomarker measurement.

Q & A

Q. What metadata and supplementary materials should accompany publications using Eicosanoic-D39 acid?

  • Methodological Answer : Provide raw MS spectra, isotopic purity certificates, and detailed protocols in repositories like MetaboLights or Zenodo. Tabulate kinetic parameters (e.g., VmaxV_{max}, KmK_m) and instrument settings (e.g., collision energy, ionization mode). Include negative controls and reproducibility data in supplementary figures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.